molecular formula C12H19NO6 B2647863 Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid CAS No. 116129-02-3

Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B2647863
CAS No.: 116129-02-3
M. Wt: 273.285
InChI Key: KPGHMDCUHKBWHJ-OGXFKERWSA-N
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Description

“Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C10H17NO4 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is based on a cyclobutane core, which is a ring of four carbon atoms. Attached to this core are various functional groups, including a tert-butoxy carbonyl group, an amino group, and a carboxylic acid group .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is approximately 368.3°C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 . The predicted refractive index is 1.50 . The molecular weight is 215.25 .

Scientific Research Applications

Synthesis of Stereoisomers

The synthesis of various stereoisomers of related cyclic beta-amino acids, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcases the chemical's application in obtaining pure cis or trans acids through adjustments in reaction conditions. Optical resolution techniques, including diastereomeric salt formation and chromatography on a chiral stationary phase, highlight its versatility in synthetic organic chemistry (Bakonyi et al., 2013).

Continuous Photo Flow Synthesis

The compound has been utilized in continuous photo flow synthesis for the scale-up production of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a precursor for biologically active and material science compounds. This synthesis demonstrates the efficiency of using continuous flow chemistry in producing deuterium-labeled derivatives (Yamashita et al., 2019).

Vibrational Circular Dichroism in Solid-State Organisation

Investigations using vibrational circular dichroism (VCD) have explored the solid-state organization of derivatives of cyclic β-amino acids, including cis- and trans-2-aminocyclobutane-1-carboxylic acid. This research demonstrates how VCD can probe the long-range organization in crystals, providing insights into the material properties of cyclic amino acid derivatives (Declerck et al., 2019).

Expedient Synthesis Approaches

Efforts to develop expedient synthesis methods for cis- and trans-3-aminocyclobutanecarboxylic acids starting from 1,1-cyclobutanedicarboxylic acid emphasize the importance of this compound in streamlining the production of key organic molecules. These methods show the advancement in synthetic strategies to obtain essential building blocks for further chemical synthesis (Radchenko et al., 2011).

Study on Hydrogen-Bonded Rings

The synthesis and study of bis(cyclobutane) beta-dipeptides, including residues with trans stereochemistry, reveal the prevalence of eight-membered hydrogen-bonded rings. This research contributes to the understanding of molecular interactions and the role of stereochemistry in dictating the structure and properties of complex organic molecules (Torres et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on the specific context .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in proteomics research , as well as investigation into its synthesis, reactions, and safety profile .

Properties

IUPAC Name

3-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(17)13-12(9(16)18-4)5-7(6-12)8(14)15/h7H,5-6H2,1-4H3,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHMDCUHKBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133218
Record name 1-Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116129-02-3
Record name 1-Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
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